molecular formula C14H22Cl2N4O B6270312 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride CAS No. 1938066-20-6

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride

Cat. No.: B6270312
CAS No.: 1938066-20-6
M. Wt: 333.3
InChI Key:
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Description

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features, which include a pyridine ring, a piperazine ring, and a pyrrolidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common method involves the reaction of pyridine-2-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the pyridin-2-yl-piperazine intermediate. This intermediate is then reacted with (2S)-pyrrolidine-2-carboxylic acid under similar coupling conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or dimethylformamide and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization, chromatography, and distillation is common to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The piperazine and pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted piperazine or pyrrolidine derivatives.

Scientific Research Applications

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)piperazine: A related compound with similar structural features but lacking the pyrrolidine ring.

    N-pyridin-2-yl carbamates: Compounds that share the pyridine ring but have different functional groups attached.

Uniqueness

1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

1938066-20-6

Molecular Formula

C14H22Cl2N4O

Molecular Weight

333.3

Purity

85

Origin of Product

United States

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